N1-allyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
Description
N1-allyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a substituted oxalamide derivative characterized by two distinct functional groups: an allyl chain at the N1 position and a 1-methylpiperidin-4-ylmethyl moiety at the N2 position. Oxalamides are well-known for their robust hydrogen-bonding capabilities due to the presence of dual amide (–NH–CO–CO–NH–) groups, which enable the formation of stable supramolecular architectures . These features position the compound as a candidate for applications in materials science, particularly in thermoplastic elastomers or coordination polymers.
Properties
IUPAC Name |
N'-[(1-methylpiperidin-4-yl)methyl]-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-3-6-13-11(16)12(17)14-9-10-4-7-15(2)8-5-10/h3,10H,1,4-9H2,2H3,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKMHBFAQZPQHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-allyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide typically involves the reaction of an oxalamide derivative with an allyl group and a piperidine derivative. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
N1-allyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N1-allyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s piperidine moiety is known for its biological activity, making it useful in the study of various biological processes.
Medicine: Piperidine derivatives have been studied for their potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities
Industry: The compound can be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N1-allyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the body, leading to their biological effects. For example, they may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The target compound’s allyl and methylpiperidinyl groups contrast with BPMO’s aromatic pyridinyl substituents. While BPMO participates in metal coordination (e.g., Co(II) in ), the target compound’s substituents may prioritize organic supramolecular assembly over metal-ligand interactions.
- Alkyl vs. Aromatic Substituents: Hexamethylene-spaced oxalamides () show that alkyl spacers minimally perturb hydrogen bonding, suggesting the target compound’s N-allyl group may similarly preserve amide-driven interactions .
Hydrogen Bonding :
- All compared compounds exhibit strong N–H⋯O bonds, but BPMO’s coordination to Co(II) introduces additional metal-ligand interactions, diversifying its structural applications . The target compound likely relies solely on hydrogen bonding for self-assembly.
Thermal Stability :
- Hexamethylene oxalamides retain hydrogen bonds even after heating, indicating robustness in thermal environments . The target compound’s stability remains unquantified but is expected to align with this trend due to conserved oxalamide core interactions.
Functional and Material Implications
- Coordination Chemistry : Unlike BPMO, which forms coordination polymers with metals like Co(II) , the target compound’s substituents (allyl and methylpiperidinyl) may limit metal-binding utility but enhance solubility for organic-phase applications.
- Thermoplastic Elastomers : highlights oxalamides’ role in elastomers via hydrogen bonding. The target compound’s methylpiperidinyl group could improve compatibility with polar polymers, while allyl groups might enable crosslinking via radical reactions .
- Crystal Packing : The absence of ester-amide interactions in hexamethylene oxalamides () suggests the target compound’s substituents are unlikely to disrupt hydrogen-bonded networks, favoring ordered crystalline or semi-crystalline phases.
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